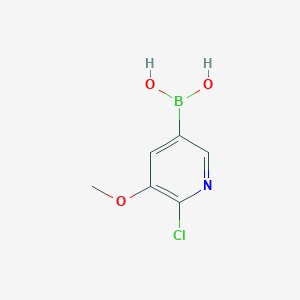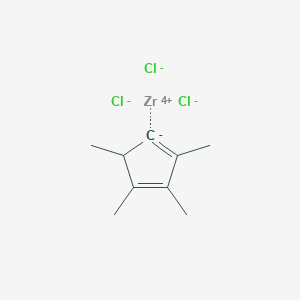![molecular formula C8H12ClNO2 B1425710 1-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-2-chloroéthan-1-one CAS No. 1536660-99-7](/img/structure/B1425710.png)
1-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-2-chloroéthan-1-one
Vue d'ensemble
Description
The compound “2-Chloro-1-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-one” is a derivative of the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
The synthesis of this compound involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The molecular structure of this compound is based on the 8-azabicyclo[3.2.1]octane scaffold . This scaffold consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound often involve nucleophilic attack and concomitant intramolecular cyclization . This strategy typically uses cyclopentanes and piperidine derivatives as starting materials .Applications De Recherche Scientifique
Synthèse des alcaloïdes tropaniques
Le squelette 8-azabicyclo[3.2.1]octane, qui fait partie de la structure du composé, est central à la famille des alcaloïdes tropaniques . Ces alcaloïdes possèdent diverses activités biologiques, et le composé en question peut être utilisé dans la synthèse stéréosélective de ces structures. Ceci est particulièrement important pour créer des composés avec des propriétés énantiomériques spécifiques, qui peuvent avoir des effets biologiques différents.
Construction énantiosélective
La recherche a été axée sur la préparation du squelette 8-azabicyclo[3.2.1]octane de manière stéréosélective . Le composé peut servir de matière première contenant toutes les informations stéréochimiques requises, permettant la formation contrôlée du squelette bicyclique. Ceci est crucial dans le développement des produits pharmaceutiques où la stéréochimie peut influencer l'efficacité du médicament.
Découverte de médicaments
Les hétérocycles azotés, tels que le système 2-azabicyclo[3.2.1]octane présent dans ce composé, présentent un intérêt significatif dans la découverte de médicaments . Ils sont des intermédiaires de synthèse clés dans plusieurs synthèses totales, et leur structure unique en fait des squelettes précieux pour le développement de nouveaux médicaments.
Valorisation de la biomasse
La structure du composé est pertinente dans la valorisation des composés dérivés de la biomasse par des transformations photochimiques . Cette application s'inscrit dans un effort plus large visant à convertir la biomasse en produits chimiques à haute valeur ajoutée, un domaine de recherche en plein essor dans la chimie durable.
Réactions catalysées au palladium
Ce composé peut également être impliqué dans des réactions catalysées au palladium d'aziridines . Ces réactions sont importantes en synthèse organique, permettant la construction de molécules complexes à partir de précurseurs plus simples.
Synthèse totale de molécules cibles
Le noyau 2-azabicyclo[3.2.1]octane est mis en évidence pour sa présence dans la synthèse totale de plusieurs molécules cibles . Cela indique le rôle du composé dans la synthèse de produits naturels complexes et d'autres molécules bioactives.
Mécanisme D'action
Target of Action
The primary target of 2-Chloro-1-{8-oxa-3-azabicyclo[32The compound contains an8-azabicyclo[3.2.1]octane scaffold , which is the central core of the family of tropane alkaloids . Tropane alkaloids are known to display a wide array of interesting biological activities .
Mode of Action
Compounds with the 8-azabicyclo[321]octane scaffold are known to interact with their targets in a variety of ways, leading to a range of biological activities .
Biochemical Pathways
Tropane alkaloids, which share the same core structure, are known to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
Compounds with the 8-azabicyclo[321]octane scaffold, such as tropane alkaloids, are known to have a wide array of biological activities .
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-1-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNO2/c9-3-8(11)10-4-6-1-2-7(5-10)12-6/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWOOUSAGKJZFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1O2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1536660-99-7 | |
| Record name | 2-chloro-1-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate](/img/structure/B1425640.png)

![3-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B1425645.png)



